Alvimopan enantiomer

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alvimopan is a peripherally acting μ-opioid receptor antagonist primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgery. It is marketed under the trade name Entereg. Alvimopan is unique in its ability to block the adverse gastrointestinal effects of opioids without affecting their analgesic properties, making it a valuable tool in postoperative care .

准备方法

合成路线和反应条件: 阿维莫潘的合成涉及多步过程。一种常用的方法包括在碱性条件下进行N-烷基化反应,然后进行缩合和水解以获得最终产物。 该工艺确保原材料和产品的手性中心保持不变 .

工业生产方法: 阿维莫潘的工业生产通常涉及制备具有高生物利用度的固体形式。这可以通过将阿维莫潘溶解在医药溶剂中,加入戊二醛水溶液,并进行喷雾干燥以获得阿维莫潘壳聚糖微球来实现。 然后将这些微球与药物辅料混合并压制成片剂或填充到胶囊中 .

化学反应分析

反应类型: 阿维莫潘会发生各种化学反应,包括:

氧化: 阿维莫潘可以被氧化形成不同的代谢产物。

还原: 还原反应可以改变阿维莫潘中存在的官能团。

取代: 阿维莫潘可以发生取代反应,特别是在哌啶环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用硼氢化钠等还原剂。

取代: 条件通常涉及使用强碱或强酸来促进反应。

科学研究应用

作用机制

阿维莫潘作为胃肠道中μ-阿片受体的竞争性拮抗剂。通过与这些受体结合,它可以阻止内源性或外源性阿片类药物的激活,从而减少胃肠道运动和分泌。 这种选择性结合确保阿片类药物的镇痛作用不会受到损害,因为阿维莫潘穿越血脑屏障的能力有限 .

类似化合物:

甲基纳洛酮: 另一种外周作用的μ-阿片受体拮抗剂,用于治疗阿片类药物引起的便秘。

纳洛克斯戈: 纳洛酮的聚乙二醇化衍生物,用于类似适应症。

比较: 阿维莫潘在其对周围μ-阿片受体的亲和力和其在术后肠梗阻中的特定应用方面是独特的。与依赖其离子电荷进行选择性的甲基纳洛酮不同,阿维莫潘的选择性是由于其药代动力学。 纳洛克斯戈虽然有效,但其机制不同,涉及聚乙二醇化以限制其对中枢神经系统的渗透 .

阿维莫潘独特的药理学特征和针对性的应用使其成为临床和研究环境中宝贵的化合物。

相似化合物的比较

Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A PEGylated derivative of naloxone, used for similar indications.

Comparison: Alvimopan is unique in its high affinity for peripheral μ-opioid receptors and its specific application in postoperative ileus. Unlike Methylnaltrexone, which relies on its ionic charge for selectivity, Alvimopan’s selectivity is due to its pharmacokinetics. Naloxegol, while effective, has a different mechanism involving PEGylation to limit its central nervous system penetration .

Alvimopan’s distinct pharmacological profile and targeted application make it a valuable compound in both clinical and research settings.

属性

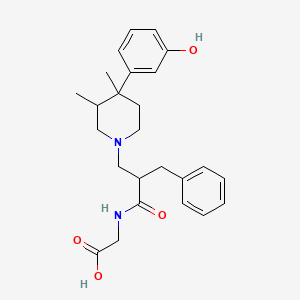

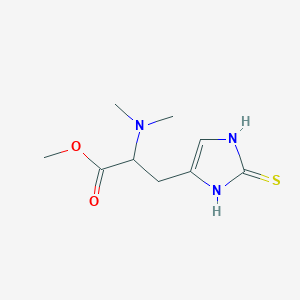

IUPAC Name |

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870037 |

Source

|

| Record name | N-(2-{[4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)

![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)

![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)

![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)

![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)

![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)